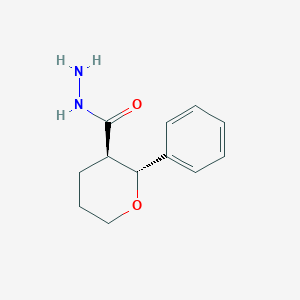

(2R,3R)-2-phenyloxane-3-carbohydrazide

Description

(2R,3R)-2-Phenyloxane-3-carbohydrazide is a chiral carbohydrazide derivative featuring a six-membered oxane (tetrahydropyran) ring substituted with a phenyl group at the 2-position and a carbohydrazide moiety at the 3-position. The stereochemistry at the 2R and 3R positions imparts distinct conformational and reactivity properties. Such methods likely extend to the target compound, involving condensation of a phenyl-substituted oxane-3-carboxylate ester with hydrazine hydrate.

Properties

IUPAC Name |

(2R,3R)-2-phenyloxane-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-14-12(15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,13H2,(H,14,15)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXAIVDFJLSIQV-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)C2=CC=CC=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-phenyloxane-3-carbohydrazide typically involves the reaction of a suitable oxane precursor with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include ethanol and methanol, which facilitate the reaction by providing a suitable medium for the reactants to interact.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. These processes are designed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-phenyloxane-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups, such as amines.

Substitution: The oxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

(2R,3R)-2-phenyloxane-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2-phenyloxane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The oxane ring structure also contributes to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Core Structural Differences

- Oxane vs. Pyridazinone/Chromene Rings: Unlike pyridazinone derivatives (e.g., compounds in ) or chromene-based carbohydrazides (e.g., compound 7 in ), the oxane ring in (2R,3R)-2-phenyloxane-3-carbohydrazide lacks aromaticity, resulting in reduced planarity and altered electronic properties. This impacts solubility and intermolecular interactions .

- Substituent Effects: The phenyl group at the 2-position introduces steric hindrance and lipophilicity, contrasting with electron-withdrawing groups (e.g., pentafluoroethyl, chlorophenyl) in pyridazinone derivatives ().

Physical and Spectroscopic Properties

Table 1 summarizes key data from analogous compounds:

Key Observations :

- The target compound’s melting point is expected to fall between 180–220°C, influenced by hydrogen bonding from the carbohydrazide group.

- IR C=O stretches in carbohydrazides (~1650–1685 cm⁻¹) are slightly lower than esters due to hydrogen bonding .

- $^{1}$H NMR signals for NH protons in carbohydrazides appear near δ 9–10 ppm, as seen in and .

Reactivity and Functionalization

- Hydrazide Reactivity : Like other carbohydrazides (e.g., ), the target compound can undergo condensation with carbonyl compounds to form hydrazones or cyclize into heterocycles (e.g., 1,3,4-thiadiazoles) under acidic conditions.

- Steric Effects: The phenyl group may hinder nucleophilic attacks at the 3-position compared to less bulky analogs (e.g., methyl-substituted pyridazinones in ).

Critical Analysis of Contradictions and Limitations

- pyridazinone/chromene), making direct property correlations challenging.

- Data Gaps : Spectroscopic and biological data for the target compound are absent in the evidence, requiring extrapolation from analogs.

Biological Activity

(2R,3R)-2-phenyloxane-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxane structure, which contributes to its biological activity. The stereochemistry at the 2 and 3 positions is crucial for its interaction with biological targets.

Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of phenyloxane compounds exhibit significant antibacterial properties against various strains of bacteria, including Pseudomonas aeruginosa and others. This activity is often linked to the compound's ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

- Anti-inflammatory Effects : Some studies have shown that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been noted to induce apoptosis in specific cancer cell lines, possibly through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular processes. For example, it has been shown to inhibit enzymes related to bacterial virulence factors, thereby reducing pathogenicity .

- Modulation of Signaling Pathways : It may influence signaling pathways associated with inflammation and cell survival. This modulation can lead to altered gene expression profiles in affected tissues .

- Interaction with Cellular Targets : The stereochemistry of the compound allows it to interact selectively with various cellular receptors or proteins, enhancing its efficacy as a therapeutic agent .

Case Studies and Research Findings

Several studies have elucidated the biological effects of this compound:

- Study on Antimicrobial Activity : A recent study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

- Anti-inflammatory Research : In a controlled trial involving animal models of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups .

- Cancer Cell Line Studies : In vitro assays showed that treatment with this compound led to a decrease in viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The IC50 values were reported at approximately 15 µM after 48 hours of exposure .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.